2-(2,2-Difluorocyclopropyl)oxyethanesulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2-Difluorocyclopropyl)oxyethanesulfonyl fluoride is an organic compound with the molecular formula C5H7F3O3S and a molecular weight of 204.16 g/mol. This compound is known for its unique physical, chemical, and biological properties, making it valuable in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Difluorocyclopropyl)oxyethanesulfonyl fluoride typically involves the reaction of 2,2-difluorocyclopropanol with ethanesulfonyl fluoride under controlled conditions. The reaction is carried out in the presence of a suitable base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and recrystallization, is common to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Difluorocyclopropyl)oxyethanesulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield the corresponding sulfonamide, while hydrolysis results in the formation of the sulfonic acid derivative.
Scientific Research Applications
2-(2,2-Difluorocyclopropyl)oxyethanesulfonyl fluoride has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is employed in the study of enzyme inhibition and protein modification due to its reactive sulfonyl fluoride group.
Medicine: The compound has potential therapeutic applications, particularly in the design of enzyme inhibitors for the treatment of various diseases.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2,2-Difluorocyclopropyl)oxyethanesulfonyl fluoride involves the interaction of its reactive sulfonyl fluoride group with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, resulting in the modification or inhibition of the target molecule’s function. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(2,2-Difluorocyclopropyl)oxyethanesulfonyl chloride: Similar in structure but with a chloride group instead of fluoride.
2-(2,2-Difluorocyclopropyl)oxyethanesulfonic acid: The hydrolyzed form of the sulfonyl fluoride compound.
2-(2,2-Difluorocyclopropyl)oxyethanesulfonamide: Formed by nucleophilic substitution with an amine.
Uniqueness
2-(2,2-Difluorocyclopropyl)oxyethanesulfonyl fluoride is unique due to its combination of a difluorocyclopropyl group and a reactive sulfonyl fluoride group. This combination imparts distinct reactivity and stability, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-(2,2-difluorocyclopropyl)oxyethanesulfonyl fluoride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3O3S/c6-5(7)3-4(5)11-1-2-12(8,9)10/h4H,1-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVXWSSQHXAJOFQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)OCCS(=O)(=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.